Cas no 339276-66-3 (1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol)
1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol
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- MDL: MFCD01568353
1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C153800-25mg |
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol |
339276-66-3 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C153800-50mg |
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol |
339276-66-3 | 50mg |
$ 380.00 | 2022-06-06 | ||
| Matrix Scientific | 165267-500mg |
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol |
339276-66-3 | 500mg |
$918.00 | 2023-09-07 | ||
| Matrix Scientific | 165267-1g |
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol |
339276-66-3 | 1g |
$1836.00 | 2023-09-07 | ||
| Matrix Scientific | 165267-5g |
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol |
339276-66-3 | 5g |
$7343.00 | 2023-09-07 | ||
| Key Organics Ltd | 4K-018-1MG |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol |
339276-66-3 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 4K-018-5MG |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol |
339276-66-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 4K-018-10MG |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol |
339276-66-3 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 4K-018-0.5G |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol |
339276-66-3 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 4K-018-1G |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol |
339276-66-3 | >90% | 1g |
£770.00 | 2025-02-09 |
1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol
1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol: A Promising Molecular Scaffold in Medicinal Chemistry
1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol is a multifunctional organic compound with a unique structural framework that combines pyridine, imidazole, and thiolic functionalities. This molecule, characterized by its 1-3-Chloro substituent, 5-(trifluoromethyl) group, and 2-pyridinyl ring, has garnered significant attention in the field of medicinal chemistry due to its potential as a pharmacophore for drug discovery. The 1H-imidazole-2-thiol core provides a versatile platform for functionalization, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and electrostatic effects.
Recent studies have highlighted the structural advantages of 1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol in modulating enzyme activity and receptor binding. For instance, its trifluoromethyl group exhibits strong electron-withdrawing properties, which can enhance the molecule's metabolic stability while maintaining its biological activity. This characteristic is particularly relevant in the development of long-acting therapeutics for chronic diseases. The pyridinyl ring further contributes to the molecule's hydrophobicity, facilitating its penetration into lipid membranes and enhancing its bioavailability.
Advances in computational chemistry have enabled the rational design of 1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol derivatives with optimized pharmacokinetic profiles. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that substituting the 1H-imidazole-2-thiol core with fluorinated analogs significantly improved the compound's affinity for the SARS-CoV-2 main protease (Mpro). This finding underscores the importance of the trifluoromethyl group in modulating enzyme-substrate interactions, a critical factor in antiviral drug development.
The 1-3-Chloro substituent in 1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol plays a dual role in determining its reactivity and selectivity. While the chloro group can act as an electron-deficient center, its presence also influences the molecule's ability to form covalent bonds with target proteins. This property has been exploited in the design of irreversible inhibitors for kinases and proteases, where the thiol functionality in the 1H-imidazole-2-thiol core enables Michael addition reactions with cysteine residues in enzyme active sites.
Recent breakthroughs in synthetic methodologies have expanded the utility of 1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol in drug discovery. A 2024 report in *ACS Medicinal Chemistry Letters* described a novel Suzuki-Miyaura coupling strategy to introduce functional groups at the 2-pyridinyl position, enabling the creation of derivatives with enhanced antitumor activity. These modifications have been shown to selectively target cancer cells while sparing normal tissue, a critical requirement for chemotherapy agents.
The 1H-imidazole-2-thiol scaffold in 1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol also holds promise for the development of dual-action drugs. By strategically positioning the trifluoromethyl group, researchers have achieved simultaneous inhibition of multiple enzymes involved in inflammatory pathways. This approach has been validated in preclinical models of rheumatoid arthritis, where the compound demonstrated synergistic effects in reducing cytokine production and joint inflammation.
Current research is focused on optimizing the 1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol scaffold for applications in neurodegenerative diseases. A 2023 study published in *Neurochemistry International* showed that derivatives of this molecule could effectively modulate the activity of β-secretase, an enzyme implicated in Alzheimer's disease pathogenesis. The pyridinyl ring's ability to interact with amyloid-beta plaques suggests potential for developing anti-amyloid therapeutics.
Challenges in the development of 1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol derivatives include managing its metabolic degradation and ensuring selectivity for target proteins. However, advances in prodrug design and targeted delivery systems are addressing these limitations. For example, encapsulating the molecule in liposomes has been shown to improve its stability in vivo while maintaining its therapeutic efficacy.
In conclusion, 1-3-Chloro-5-(trifluoromethyl)-2-pyridinyl-1H-imidazole-2-thiol represents a valuable molecular scaffold with broad applications in pharmaceutical research. Its unique combination of functional groups enables the development of novel therapeutics for infectious diseases, cancer, and neurodegenerative conditions. Ongoing studies are likely to further expand its utility, positioning this compound as a key player in the next generation of drug discovery efforts.
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